Kdm5A-IN-1

Descripción

Propiedades

IUPAC Name |

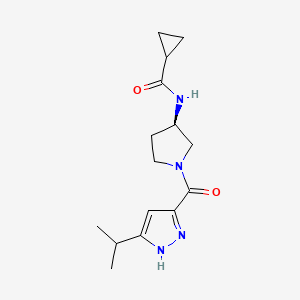

N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXTVGTDZRKJS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KDM5A-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a critical epigenetic regulator that primarily functions as a transcriptional repressor by removing activating trimethyl marks on histone H3 lysine 4 (H3K4me3).[1] Overexpression of KDM5A is implicated in the pathogenesis of numerous cancers, including breast, lung, and prostate cancer, where it silences tumor suppressor genes, promoting uncontrolled cell proliferation and metastasis.[1] This has positioned KDM5A as a compelling therapeutic target. KDM5A-IN-1 is a potent and orally bioavailable pan-inhibitor of the KDM5 family of enzymes. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of KDM5A Demethylase Activity

This compound exerts its effects by directly inhibiting the enzymatic activity of KDM5A.[2] As a member of the JmjC domain-containing family of histone demethylases, KDM5A utilizes a ferrous iron (Fe(II)) and α-ketoglutarate as cofactors to catalyze the demethylation of H3K4me2/3. KDM5A inhibitors, including this compound, typically function by chelating the iron ion in the active site, thereby blocking the demethylation process.[3]

By inhibiting KDM5A, this compound leads to an accumulation of H3K4me3 at the promoter regions of target genes. This increase in the H3K4me3 mark, which is associated with active transcription, results in the re-expression of previously silenced genes, including critical tumor suppressor genes.[1] The reactivation of these pathways can induce anti-proliferative effects such as cell cycle arrest and cellular senescence in cancer cells.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related KDM5 inhibitors.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type |

| KDM5A | 45 | Biochemical Assay |

| KDM5B | 56 | Biochemical Assay |

| KDM5C | 55 | Biochemical Assay |

Data sourced from MedchemExpress.[2]

Table 2: Cellular Activity of this compound

| Cell Line | Endpoint | EC50 (nM) | Assay Type |

| PC9 | H3K4me3 Increase | 960 | Cellular Immunoassay |

| BT-474 | Growth Inhibition | 4700 | Live-cell Imaging |

Data sourced from MedchemExpress.[2]

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value |

| Dosing | 5 mg/kg (oral) |

| Clearance | 28 mL/min/kg |

| Oral Bioavailability (F%) | 34% |

| Plasma Protein Binding | 40% |

| Half-life (t1/2) | 0.4 hours |

Data sourced from MedchemExpress.[2][5]

Signaling Pathways and Cellular Processes

KDM5A's role as a transcriptional repressor impacts numerous signaling pathways critical to cancer biology. Inhibition by this compound can modulate these pathways to exert its anti-tumor effects.

References

- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

KDM5A-IN-1: A Technical Guide to a Pan-KDM5 Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM5A-IN-1 is a potent and orally bioavailable small molecule inhibitor of the KDM5 family of histone lysine demethylases.[1][2] The KDM5 enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators that specifically remove methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription. By erasing this mark, KDM5 proteins act as transcriptional repressors. Overexpression and aberrant activity of KDM5 enzymes have been implicated in the pathogenesis of various cancers, promoting tumor growth, metastasis, and the development of drug resistance. This makes the KDM5 family an attractive target for therapeutic intervention. This compound, by inhibiting these enzymes, offers a valuable tool for studying the biological roles of the KDM5 family and as a potential starting point for the development of novel cancer therapeutics.

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against the KDM5 family of enzymes. The following table summarizes the key quantitative data available for this compound.

| Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Notes |

| KDM5A | Biochemical | 45[1][2] | - | - | |

| KDM5B | Biochemical | 56[1][2] | - | - | |

| KDM5C | Biochemical | 55[1][2] | - | - | |

| KDM5D | Biochemical | Not Reported | - | - | For comparison, the pan-KDM5 inhibitor KDOAM-25 inhibits KDM5D with an IC50 of 69 nM.[3] |

| H3K4me3 Demethylation | Cellular | - | 960[1][2] | PC9 | Measures the cellular potency in preventing the removal of the H3K4me3 mark. |

Selectivity Profile

This compound is reported to be significantly less potent against other KDM subfamilies, including KDM1A, KDM2B, KDM3B, KDM4C, KDM6A, and KDM7B.[1][2] However, specific IC50 values for a broad panel of histone demethylases and other off-target enzymes are not publicly available. The development of highly selective inhibitors is a key challenge due to the conserved nature of the 2-oxoglutarate (2-OG) and Fe(II) binding sites within the catalytic domains of many histone demethylases.

Mechanism of Action

This compound functions as a pan-inhibitor of the KDM5 family. By blocking the catalytic activity of these enzymes, it prevents the demethylation of H3K4me3. This leads to an accumulation of this transcriptionally activating mark at gene promoters, which can, in turn, restore the expression of silenced tumor suppressor genes.

Figure 1. Mechanism of action of this compound.

Pharmacokinetics

In a study involving female CD-1 mice, this compound was administered orally at a dose of 5 mg/kg. The compound exhibited moderate clearance (28 mL/min/kg), good oral bioavailability (F% = 34), and a half-life (t1/2) of 0.4 hours.[2] Notably, it displayed remarkably low plasma protein binding (40%) in mice.[2]

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used to characterize this compound are not fully available in the public domain. The following are generalized protocols based on standard methodologies for similar compounds.

Biochemical Inhibition Assay (IC50 Determination)

This protocol describes a representative AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for measuring the inhibition of KDM5 enzymes.

-

Reagents and Materials:

-

Recombinant KDM5A, KDM5B, or KDM5C enzyme.

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me3).

-

AlphaLISA anti-demethylated product antibody (e.g., anti-H3K4me2/1).

-

AlphaLISA Protein A Acceptor beads.

-

AlphaLISA Streptavidin Donor beads.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate, 1 µM 2-Oxoglutarate).

-

This compound serially diluted in DMSO.

-

384-well white microplates.

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of KDM5 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of the biotinylated H3K4me3 substrate to initiate the demethylation reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of the AlphaLISA Acceptor beads and antibody mix.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of the Streptavidin Donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

-

Cellular H3K4me3 Level Assessment (Western Blot)

This protocol outlines a general procedure for assessing changes in global H3K4me3 levels in cells treated with this compound.

-

Reagents and Materials:

-

PC9 cells (or other relevant cell line).

-

Cell culture medium and supplements.

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Seed PC9 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for 24-48 hours.

-

Harvest cells and lyse them in RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software. Normalize the H3K4me3 signal to the total Histone H3 signal.

-

Signaling Pathways and Biological Context

Inhibition of KDM5 enzymes can impact multiple signaling pathways implicated in cancer progression. While the specific effects of this compound on these pathways have not been detailed, the known roles of KDM5A and KDM5B provide a framework for understanding its potential biological consequences.

Figure 2. Potential signaling pathways affected by KDM5 inhibition.

Hypothetical In Vivo Efficacy Study Workflow

While in vivo efficacy data for this compound is not extensively published, a typical experimental workflow to evaluate its anti-tumor activity in a mouse xenograft model is outlined below.

Figure 3. Experimental workflow for an in vivo xenograft study.

Conclusion

This compound is a valuable research tool for investigating the biological functions of the KDM5 family of histone demethylases. Its pan-KDM5 inhibitory activity and oral bioavailability make it suitable for both in vitro and in vivo studies. Further research is warranted to fully elucidate its selectivity profile, its effects on downstream signaling pathways, and its therapeutic potential in various cancer models. This guide provides a comprehensive overview of the currently available technical information on this compound to aid researchers in their experimental design and data interpretation.

References

KDM5A-IN-1: A Technical Guide to its Effect on H3K4me3 Demethylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KDM5A-IN-1, a potent inhibitor of the KDM5 family of histone demethylases, with a specific focus on its impact on the demethylation of histone H3 lysine 4 trimethylation (H3K4me3). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and experimental workflows.

Core Mechanism of Action

KDM5A, also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, playing a crucial role in the regulation of gene expression.[1] Specifically, KDM5A targets the trimethylated state of H3K4 (H3K4me3), a mark generally associated with active gene transcription.[1] By removing this methyl group, KDM5A acts as a transcriptional repressor.[1] this compound functions by inhibiting the catalytic activity of KDM5 enzymes, thereby preventing the demethylation of H3K4me3.[2] This inhibition leads to a sustained H3K4me3 mark, maintaining a chromatin state that supports active transcription of genes that would otherwise be repressed by KDM5 activity.[2] The mechanism of many KDM5 inhibitors involves the chelation of the iron ion within the enzyme's active site, which is essential for its demethylase activity.[2]

Quantitative Data: Inhibitory Potency of this compound

This compound has been identified as a potent, orally bioavailable, pan-inhibitor of the KDM5 family. The following table summarizes its inhibitory concentrations.

| Target | IC50 (nM) | Cellular EC50 (nM) for H3K4me3 | Cell Line |

| KDM5A | 45 | 960 | PC9 |

| KDM5B | 56 | Not Reported | Not Applicable |

| KDM5C | 55 | Not Reported | Not Applicable |

Data sourced from MedchemExpress.[3]

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound and other KDM5A inhibitors are outlined below.

In Vitro KDM5A Demethylase Activity Assay (Chemiluminescence)

This assay is designed to measure the demethylase activity of KDM5A in a high-throughput format.

Principle: A biotinylated peptide substrate corresponding to histone H3 trimethylated at lysine 4 (H3K4me3) is incubated with the KDM5A enzyme. In the presence of the inhibitor, the demethylation of the substrate is blocked. The amount of demethylated product is then detected using a specific antibody and a chemiluminescent signal.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and the test compound (e.g., this compound) in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for the enzymatic reaction to occur.

-

Detection: Add a detection reagent containing an antibody specific for the demethylated product (H3K4me1/2) and a secondary antibody conjugated to a chemiluminescent enzyme (e.g., horseradish peroxidase).

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

This protocol is based on descriptions of similar chemiluminescence assays.[4]

Cellular H3K4me3 Level Assessment (Western Blotting)

This method is used to determine the effect of KDM5A inhibitors on global H3K4me3 levels within cells.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., MDA-MB-231) to approximately 80% confluency.[5] Treat the cells with varying concentrations of the KDM5A inhibitor (e.g., this compound) for a specific duration (e.g., 24-48 hours).

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for H3K4me3.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).[5]

AlphaScreen Assay for KDM5A Activity

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology provides a sensitive, bead-based method for measuring KDM5A activity.

Principle: The assay involves a demethylation reaction followed by detection. A biotinylated H3K4me3 peptide substrate is used. The product (H3K4me1/2) is recognized by a specific antibody. Donor and acceptor beads are brought into proximity through this interaction, generating a luminescent signal.

Protocol:

-

Demethylation Reaction: Incubate the KDM5A enzyme with the biotinylated H3K4me3 substrate in the presence or absence of the inhibitor.

-

Detection:

-

Add acceptor beads coated with Protein A, which binds to the product-specific antibody.

-

Add streptavidin-coated donor beads that bind to the biotinylated peptide.

-

-

Signal Reading: When the donor and acceptor beads are in close proximity (indicating product formation), excitation of the donor bead at 680 nm results in the emission of singlet oxygen, which activates the acceptor bead to emit light at 520-620 nm. The signal is proportional to the demethylase activity.

This protocol is based on descriptions of KDM5A AlphaScreen assays.[6][7]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's effect on H3K4me3 demethylation.

Caption: Mechanism of this compound action on H3K4me3 demethylation.

Caption: Workflow for assessing cellular H3K4me3 levels via Western Blot.

Caption: Principle of the KDM5A AlphaScreen assay.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the KDM5 family of demethylases. Its ability to potently inhibit the demethylation of H3K4me3 allows for the investigation of downstream cellular processes, including gene expression, cell proliferation, and drug resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of epigenetics and cancer biology.

References

- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

KDM5A-IN-1 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a critical role in transcriptional regulation by removing di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me2/3).[1] Dysregulation of KDM5A is implicated in various cancers, promoting uncontrolled cell proliferation, metastasis, and drug resistance through the repression of tumor suppressor genes and other regulatory genes.[2] This has positioned KDM5A as a compelling therapeutic target. KDM5A-IN-1 is a potent, orally bioavailable pan-inhibitor of the KDM5 family of enzymes.[3] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by the inhibition of KDM5A, with a focus on this compound. It includes quantitative data on inhibitor potency, detailed experimental methodologies for key assays, and visualizations of the affected signaling pathways.

Data Presentation: Quantitative Effects of KDM5A Inhibition

The following tables summarize the quantitative data on the inhibitory activity of this compound and other KDM5 inhibitors, as well as their effects on cell viability.

Table 1: Inhibitory Activity of this compound and Other KDM5 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | KDM5A | 45 | - | Biochemical | [3] |

| This compound | KDM5B | 56 | - | Biochemical | [3] |

| This compound | KDM5C | 55 | - | Biochemical | [3] |

| CPI-455 | KDM5A | 10 | - | Biochemical | [4] |

| YUKA1 | KDM5A | ~2,000 | - | Biochemical | [5] |

| Compound 1 | KDM5A | 23.8 | - | Biochemical | [6] |

| KDOAM-25 | KDM5A | 71 | - | Biochemical | [7] |

| KDOAM-25 | KDM5B | 19 | - | Biochemical | [7] |

| KDOAM-25 | KDM5C | 69 | - | Biochemical | [7] |

| KDOAM-25 | KDM5D | 69 | - | Biochemical | [7] |

Table 2: Cellular Activity of this compound and Other KDM5A Inhibitors

| Compound | Cell Line | EC50 (nM) | Effect | Reference |

| This compound | PC9 | 960 | H3K4me3 increase | [3] |

| Compound 1 | MDA-MB-231 | - | Cell cycle arrest at G1 | [2] |

| Compound 1 | MDA-MB-468 | - | Cytotoxicity | [6] |

| Compound 1 | MCF-7 | - | Cytotoxicity | [6] |

| YUKA1 | HeLa | - | Increased H3K4me3 | [5] |

| YUKA1 | ZR-75-1 | - | Inhibition of proliferation | [5] |

| KDM5-C70 | MDA-MB-231 | - | Increased H3K4me3 | [7] |

| KDM5-C70 | MCF7 | - | Increased H3K4me3 | [7] |

| JQKD82 | MM.1S | 1,000 | Downregulation of MYC targets | [6] |

Core Downstream Signaling Pathways

Inhibition of KDM5A's demethylase activity leads to an increase in H3K4me3 at the promoter regions of its target genes, subsequently altering their expression. This triggers a cascade of events impacting several critical cellular pathways.

Cell Cycle Regulation

KDM5A plays a significant role in repressing the transcription of key cell cycle inhibitors. Its inhibition leads to the upregulation of these genes, resulting in cell cycle arrest.

-

p21 (CDKN1A) and p27 (CDKN1B): KDM5A directly binds to the promoters of the cyclin-dependent kinase inhibitors p21 and p27, repressing their transcription.[8] Inhibition of KDM5A leads to increased H3K4me3 at these promoters, resulting in their re-expression.[8] This, in turn, induces cell cycle arrest, typically at the G1 phase, and can lead to cellular senescence.[2][8]

-

E2F Target Genes: KDM5A cooperates with the E2F4 transcription factor to repress cell cycle genes during differentiation.[9] Inhibition of KDM5A can disrupt this repression, leading to the dysregulation of genes essential for cell cycle progression.

digraph "KDM5A_Cell_Cycle_Regulation" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

KDM5A_IN_1 [label="this compound", fillcolor="#FBBC05"];

KDM5A [label="KDM5A", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H3K4me3 [label="H3K4me3\n(at p21/p27 promoters)", fillcolor="#34A853", fontcolor="#FFFFFF"];

p21_p27 [label="p21 & p27\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CellCycleArrest [label="G1 Cell Cycle Arrest\n& Senescence", fillcolor="#F1F3F4"];

KDM5A_IN_1 -> KDM5A [label="Inhibits", arrowhead=tee];

KDM5A -> H3K4me3 [label="Demethylates", arrowhead=tee];

H3K4me3 -> p21_p27 [label="Promotes"];

p21_p27 -> CellCycleArrest [label="Induces"];

}

KDM5A-mediated regulation of Wnt/β-catenin signaling.

Apoptosis and Drug Resistance

KDM5A is a key factor in promoting cancer cell survival and resistance to various therapies.

-

Regulation of Apoptotic Genes: KDM5A can repress the expression of pro-apoptotic genes like BCL2-antagonist/killer 1 (BAK1). [8]Its inhibition can therefore sensitize cancer cells to apoptosis.

-

Drug Resistance: Overexpression of KDM5A is associated with resistance to a range of anti-cancer drugs, including EGFR inhibitors and chemotherapy agents like paclitaxel. [6][10]Inhibition of KDM5A can re-sensitize resistant cells to these treatments.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the downstream effects of KDM5A inhibition. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the occupancy of KDM5A and the levels of H3K4me3 at specific gene promoters following treatment with this compound.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control for the desired time. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for KDM5A or H3K4me3. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard PCR purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes (e.g., p21, p27, Wnt6).

A detailed protocol for cross-linking ChIP-seq can be found in resources from Abcam.

[11]

General workflow for a ChIP experiment.

Western Blot Analysis

Objective: To assess the protein levels of KDM5A downstream targets (e.g., p21, p27, phosphorylated AKT) and the global levels of H3K4me3 after this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the indicated times. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p21, anti-p27, anti-phospho-AKT, anti-H3K4me3, and a loading control like β-actin or total H3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

A general Western blot protocol is available from OriGene Technologies.

[12]

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically around 617 nm).

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Further details on cell cycle analysis can be found in resources from Abcam.

Conclusion

This compound and other KDM5A inhibitors represent a promising class of anti-cancer agents by targeting a key epigenetic regulator. Their mechanism of action involves the derepression of tumor suppressor genes and the modulation of critical signaling pathways that govern cell proliferation, survival, and drug resistance. The information provided in this technical guide offers a comprehensive overview of the downstream consequences of KDM5A inhibition, equipping researchers and drug development professionals with the foundational knowledge to further explore the therapeutic potential of targeting this enzyme. Further research, particularly involving multi-omics approaches and in vivo studies, will continue to elucidate the intricate network of KDM5A-regulated pathways and inform the clinical development of KDM5A inhibitors.

References

- 1. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Targeting of Histone Demethylases KDM5A and KDM6B Inhibits the Proliferation of Temozolomide-Resistant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 12. origene.com [origene.com]

Identifying Novel Targets of Kdm5A-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification and validation of novel molecular targets of Kdm5A-IN-1, a potent pan-inhibitor of the KDM5 family of histone demethylases. Understanding the full spectrum of this compound's interactions is crucial for elucidating its mechanism of action and potential therapeutic applications, as well as identifying potential off-target effects.

Introduction

Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] It specifically removes methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[1] By removing these marks, KDM5A acts as a transcriptional repressor.[1] Overexpression of KDM5A has been implicated in various cancers, where it is thought to promote cell proliferation and drug resistance by repressing tumor suppressor genes.[1][2]

This compound is a small molecule inhibitor of the KDM5 family of enzymes.[3] Its ability to modulate the epigenetic landscape makes it a compound of interest for cancer therapy. However, a thorough understanding of its target profile beyond the KDM5 family is essential for its development as a therapeutic agent. This guide outlines robust experimental strategies to identify novel direct and indirect targets of this compound.

Quantitative Data on this compound

A summary of the known in vitro inhibitory activity and in vivo pharmacokinetic properties of this compound is presented below. This data is essential for designing target identification and validation experiments.

| Target | IC50 (nM) | Assay Type | Reference |

| KDM5A | 45 | Biochemical | [3] |

| KDM5B | 56 | Biochemical | [3] |

| KDM5C | 55 | Biochemical | [3] |

| KDM4C | 1900 | Biochemical | [4] |

| Pharmacokinetic Parameter | Value | Species | Dose & Route | Reference |

| Clearance | 28 mL/min/kg | Mouse | 5 mg/kg; oral | [3] |

| Oral Bioavailability (F%) | 34 | Mouse | 5 mg/kg; oral | [3] |

| Plasma Protein Binding | 40% | Mouse | Not specified | [3] |

| Half-life (t1/2) | 0.4 hours | Mouse | 5 mg/kg; oral | [3] |

Experimental Protocols for Novel Target Identification

Two primary, complementary methodologies are detailed below for the unbiased identification of this compound targets in a cellular context: Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: Target Identification

Caption: A generalized workflow for the identification and validation of novel targets of this compound.

Affinity Purification-Mass Spectrometry (AP-MS)

This method relies on the immobilization of this compound to a solid support to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate. These interacting proteins are then identified by mass spectrometry.

a. Synthesis of this compound Affinity Probe:

-

Chemical Modification: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., an amine or carboxylic acid) suitable for conjugation to a solid support. The linker should be attached to a position on the molecule that is not critical for target binding.

-

Immobilization: Covalently couple the modified this compound to a solid support, such as NHS-activated sepharose beads or magnetic beads. A control matrix, where no inhibitor is coupled, should also be prepared.

b. Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to KDM5A inhibition) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

c. Affinity Purification:

-

Pre-clear the cell lysate by incubating it with the control matrix to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

For competition experiments, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free this compound before adding the beads. This helps to distinguish specific from non-specific binders.

-

Wash the beads extensively with lysis buffer to remove unbound proteins.

d. Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Competition with a high concentration of free this compound.

-

Changing the pH or salt concentration.

-

Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest or the entire lane for in-gel tryptic digestion.

-

Alternatively, perform on-bead digestion of the captured proteins.[5]

e. Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Compare the proteins identified from the this compound pulldown with those from the control pulldown and the competition experiment to identify high-confidence interacting proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a small molecule to its target protein in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[6]

a. Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

b. Heat Shock:

-

Aliquot the cell suspensions into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.[7][8]

-

Include a non-heated control sample.

-

Cool the samples to room temperature.

c. Lysis and Separation of Soluble Fraction:

-

Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]

d. Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of a specific protein of interest in the soluble fraction using a suitable method, such as:

-

Western Blotting: This is the most common method for targeted CETSA.

-

Mass Spectrometry (Proteome-wide CETSA): For an unbiased, proteome-wide analysis, the soluble fractions from different temperature points can be analyzed by mass spectrometry to identify all proteins that are stabilized by this compound.

-

e. Data Analysis:

-

Melt Curve Generation: For a targeted CETSA, plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

-

Isothermal Dose-Response (ITDR) Curve: To determine the potency of the interaction, treat cells with a range of inhibitor concentrations and heat them at a single temperature (chosen from the melt curve where a significant shift is observed). Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and calculate an EC50 value.

Signaling Pathways Modulated by Kdm5A

The following diagrams illustrate key signaling pathways where KDM5A is known to play a regulatory role. Inhibition of KDM5A by this compound is expected to impact these pathways.

KDM5A in the pRb-E2F Pathway

Caption: KDM5A cooperates with pRb and HDAC to repress E2F target genes.[5]

KDM5A in MYC-Driven Transcription

Caption: KDM5A interacts with P-TEFb to promote MYC-driven gene transcription.[9][10]

KDM5A in Notch Signaling

Caption: KDM5A is part of the RBP-J repressor complex in the absence of Notch signaling.[3][11]

KDM5A in the PI3K/AKT Pathway

Caption: AKT can phosphorylate KDM5A, leading to its cytoplasmic localization and impacting the expression of cell cycle genes.[12]

Conclusion

The identification of novel targets of this compound is a critical step in its preclinical and clinical development. The methodologies outlined in this guide, combining affinity-based proteomics with biophysical validation in a cellular context, provide a robust framework for achieving this goal. The elucidation of the complete target landscape of this compound will not only refine our understanding of its therapeutic potential but also inform strategies to mitigate potential off-target liabilities. The signaling pathways presented herein offer a starting point for hypothesis-driven investigations into the functional consequences of this compound treatment.

References

- 1. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 3. Histone demethylase KDM5A is an integral part of the core Notch–RBP-J repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wp.unil.ch [wp.unil.ch]

- 5. Domain architecture and protein–protein interactions regulate KDM5A recruitment to the chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

KDM5A-IN-1: A Technical Guide to its Role in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] These enzymes are crucial regulators of gene expression, primarily by removing methyl groups from histone residues.[1] KDM5A specifically targets di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), histone marks generally associated with active gene transcription.[1][3][4][5] By removing these activating marks, KDM5A acts as a transcriptional repressor.[1][3] Overexpression and abnormal activity of KDM5A have been implicated in various cancers, including breast, lung, and prostate cancer, where it can lead to the silencing of tumor suppressor genes and promote cell proliferation and metastasis.[1][2] This has positioned KDM5A as a significant target for therapeutic intervention.[1][2] KDM5A-IN-1 is a potent, orally bioavailable, pan-inhibitor of the KDM5 family of enzymes.[6] This guide provides an in-depth overview of this compound, its mechanism of action, and its role in gene transcription, with a focus on quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Data for this compound and Comparators

The following tables summarize the key quantitative data for this compound and other relevant KDM5 inhibitors.

Table 1: In Vitro Inhibitory Activity of KDM5 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | KDM5A | 45 | Biochemical | [6] |

| KDM5B | 56 | Biochemical | [6] | |

| KDM5C | 55 | Biochemical | [6] | |

| KDM5-IN-1 | KDM5A | 15.1 | Biochemical | [7] |

| KDM5B | 4.7 | Biochemical | [7] | |

| KDM5C | 65.5 | Biochemical | [7] | |

| CPI-455 | KDM5A | 10 | Biochemical | [8] |

| KDOAM-25 | KDM5A | 71 | Biochemical | [8] |

| KDM5B | 19 | Biochemical | [8] | |

| KDM5C | 69 | Biochemical | [8] | |

| KDM5D | 69 | Biochemical | [8] | |

| PBIT | JARID1A (KDM5A) | 6,000 | Biochemical | [8] |

| JARID1B (KDM5B) | 3,000 | Biochemical | [8] | |

| JARID1C (KDM5C) | 4,900 | Biochemical | [8] |

Table 2: Cellular Activity and Pharmacokinetics of this compound

| Parameter | Cell Line / Species | Value | Description | Reference |

| EC50 (H3K4Me3) | PC9 | 960 nM | Cellular measurement of H3K4 trimethylation | [6] |

| EC50 (Growth Inhibition) | BT-474 | 4.7 µM | Live cell imaging analysis of cell growth | [6] |

| Oral Bioavailability (F%) | CD-1 Mice | 34% | Pharmacokinetic parameter | [6] |

| Clearance | CD-1 Mice | 28 mL/min/kg | Pharmacokinetic parameter | [6] |

| Plasma Protein Binding | CD-1 Mice | 40% | Pharmacokinetic parameter | [6] |

| Half-life (t1/2) | CD-1 Mice | 0.4 hours | Pharmacokinetic parameter | [6] |

Mechanism of Action and Role in Gene Transcription

KDM5A is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase that catalyzes the demethylation of H3K4me3 and H3K4me2.[4][5] This enzymatic activity leads to the repression of gene transcription.[1][3] this compound and other KDM5 inhibitors function by binding to the active site of the enzyme, preventing it from demethylating its histone substrate.[1] This leads to an accumulation of H3K4me3 at the transcriptional start sites of genes, which in turn promotes a chromatin state that is permissive for active transcription.[3][5] By inhibiting KDM5A, this compound can reactivate the expression of silenced genes, such as tumor suppressor genes, thereby impeding cancer progression.[1]

Signaling Pathway of KDM5A Inhibition

The following diagram illustrates the general mechanism of how this compound impacts gene transcription.

References

- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Kdm5A-IN-1 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 5A (KDM5A), an epigenetic modifier, has emerged as a critical regulator in cancer biology. Its overexpression in various malignancies is linked to tumor progression, metastasis, and the development of therapeutic resistance. KDM5A functions by removing methyl groups from histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This demethylation activity leads to the repression of tumor suppressor genes. Kdm5A-IN-1 is a potent, orally bioavailable, pan-inhibitor of the KDM5 family of enzymes. This technical guide provides an in-depth exploration of the function of this compound in cancer biology, detailing its mechanism of action, presenting quantitative data on its efficacy, and providing comprehensive experimental protocols for its study.

Introduction to KDM5A in Cancer

KDM5A, also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] It specifically removes di- and tri-methyl groups from H3K4, leading to transcriptional repression.[1] In normal cellular processes, KDM5A plays a crucial role in development and differentiation.[2] However, its aberrant overexpression has been documented in a wide range of cancers, including breast, lung, prostate, and gastric cancers.[1][3] This overexpression is correlated with poor prognosis and contributes to several hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[3][4] The oncogenic role of KDM5A is primarily attributed to its ability to silence tumor suppressor genes, such as p16, p21, and p27, thereby promoting cell cycle progression.[2][5] Furthermore, KDM5A has been implicated in the emergence of drug-tolerant persister cells, a subpopulation of cancer cells that survive initial therapy and contribute to relapse.[6][7][8]

This compound: A Pan-KDM5 Inhibitor

This compound is a small molecule inhibitor that targets the catalytic activity of the KDM5 family of enzymes. By binding to the active site, it prevents the demethylation of H3K4me3, leading to the re-expression of silenced tumor suppressor genes.[3]

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₂N₄O₂ |

| Molecular Weight | 290.36 g/mol |

| CAS Number | 1905481-36-8 |

| Solubility | Soluble in DMSO |

In Vitro Activity

This compound demonstrates potent inhibition of KDM5A, KDM5B, and KDM5C.

| Target | IC₅₀ (nM) |

| KDM5A | 45[7][9] |

| KDM5B | 56[7][9] |

| KDM5C | 55[7][9] |

In cellular assays, this compound increases global H3K4me3 levels, with an EC₅₀ of 960 nM in PC9 lung cancer cells.[7][9]

In Vivo Pharmacokinetics

In female CD-1 mice, oral administration of this compound at 5 mg/kg resulted in moderate clearance (28 mL/min/kg) and good oral bioavailability (F% = 34).[7][9] The plasma protein binding was low (40%), and the half-life (t₁/₂) was 0.4 hours.[7][9]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative effects of KDM5 inhibitors have been evaluated across various cancer cell lines. While extensive data for this compound is still emerging, the activity of the closely related pan-KDM5 inhibitor, CPI-455, provides valuable insights.

Cell Viability Data (CPI-455)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer (Luminal) | 35.4[6] |

| T-47D | Breast Cancer (Luminal) | 26.19[6] |

| EFM-19 | Breast Cancer (Luminal) | 16.13[6] |

| C4-2B | Prostate Cancer (Castration-Resistant) | >10[10] |

| PC-3 | Prostate Cancer (Castration-Resistant) | >10[10] |

Note: Higher concentrations of CPI-455 were required to significantly alter the proliferation of C4-2B and PC-3 cells.[10]

Cellular Effects of this compound

| Cell Line | Cancer Type | Assay | Result |

| BT-474 | Breast Cancer (HER2+) | Growth Inhibition | EC₅₀ = 4.7 µM[7] |

| PC9 | Lung Cancer (NSCLC) | H3K4me3 Levels | EC₅₀ = 960 nM[7][9] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the demethylase activity of KDM5A, leading to the reactivation of tumor suppressor genes that regulate cell cycle progression and apoptosis.

Regulation of Cell Cycle and Senescence

KDM5A directly binds to the promoters of the cyclin-dependent kinase inhibitors p16 (CDKN2A) and p27 (CDKN1B), leading to H3K4me3 demethylation and transcriptional repression.[5] Inhibition of KDM5A by compounds like this compound blocks this process, resulting in the accumulation of p16 and p27.[5] This, in turn, leads to cell cycle arrest in the G1 phase and the induction of cellular senescence.[5]

Involvement in the p53 Signaling Pathway

Recent studies have revealed a connection between KDM5A and the p53 tumor suppressor pathway.[11] KDM5A can act as a negative regulator of p53 signaling by inhibiting its translation.[11] Genetic deletion of KDM5A leads to an upregulation of p53 in various cancer cell lines.[11] This suggests that inhibition of KDM5A with this compound could restore p53 function in tumors with wild-type p53. A regulatory feedback loop has also been identified where p53-induced microRNA-34 (miR-34) can suppress KDM5A expression.[11]

Experimental Protocols

In Vitro KDM5A Histone Demethylase Assay (AlphaLISA)

This protocol describes a homogeneous, high-throughput assay to measure the demethylase activity of KDM5A.

Materials:

-

JARID1A (KDM5A) Homogeneous Assay Kit (e.g., BPS Bioscience, Cat. No. 50110)

-

This compound

-

384-well white opaque microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare the assay buffer and reagents as per the manufacturer's instructions.

-

Add 5 µL of the KDM5A enzyme solution to each well.

-

Add 2.5 µL of a solution containing this compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the reaction by adding 2.5 µL of the biotinylated H3K4me3 peptide substrate solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of the AlphaLISA Acceptor bead mix (containing the anti-H3K4me2/1 antibody).

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of the Streptavidin-Donor bead mix.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

In Vivo Xenograft Study in a Breast Cancer Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a KDM5A inhibitor in a mouse xenograft model of breast cancer.[12]

Animal Model:

-

Female athymic nude mice (4-6 weeks old)

Cell Line:

-

MDA-MB-231 (triple-negative breast cancer)

Procedure:

-

Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the KDM5A inhibitor (e.g., by oral gavage) or vehicle control daily. Dosing will depend on the specific inhibitor's pharmacokinetic properties.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry for Ki-67 (proliferation marker), H3K4me3 levels, and expression of p27.

High-Throughput Screening (HTS) for KDM5A Inhibitors

The discovery of novel KDM5A inhibitors often begins with a high-throughput screening campaign. The following diagram illustrates a typical workflow.

Conclusion

This compound and other KDM5 inhibitors represent a promising therapeutic strategy for a variety of cancers. By targeting the epigenetic machinery that drives tumor progression, these compounds can reactivate tumor suppressor pathways, leading to cell cycle arrest, senescence, and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of KDM5A in cancer and to advance the development of novel epigenetic therapies. Continued research into the specific contexts in which KDM5 inhibitors are most effective will be crucial for their successful clinical translation.

References

- 1. AlphaLISA-based demethylase assays [bio-protocol.org]

- 2. Histone demethylase KDM5A enhances cell proliferation, induces EMT in lung adenocarcinoma cells, and have a strong causal association with paclitaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CPI-455 - MedChem Express [bioscience.co.uk]

- 11. KDM5A Regulates a Translational Program that Controls p53 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Inhibition of Lysine-Specific Demethylase 5A (KDM5A) Using a Rhodium(III) Complex for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of KDM5A-IN-1 on Tumor Suppressor Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a critical role in transcriptional regulation by removing activating methyl marks from histone H3 at lysine 4 (H3K4me2/3).[1] Overexpression of KDM5A has been implicated in the progression of various cancers, where it functions to repress tumor suppressor genes, thereby promoting cell proliferation and survival.[1][2] KDM5A-IN-1 is a potent, orally bioavailable pan-inhibitor of the KDM5 family of enzymes.[3] This technical guide provides an in-depth overview of the impact of this compound on key tumor suppressor genes, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

KDM5A acts as a transcriptional repressor by demethylating H3K4me3, a histone mark associated with active gene transcription.[1] Elevated levels of KDM5A in cancer cells lead to the silencing of critical tumor suppressor genes.[2] KDM5A inhibitors, such as this compound, work by binding to the active site of the KDM5 enzyme, preventing the demethylation of H3K4me3. This leads to an accumulation of this active mark at the promoter regions of KDM5A target genes, restoring their expression and reactivating their tumor-suppressive functions.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound and the effects of KDM5A inhibition on the expression of key tumor suppressor genes.

Table 1: Inhibitory Activity of this compound [3]

| Target | IC50 (nM) |

| KDM5A | 45 |

| KDM5B | 56 |

| KDM5C | 55 |

| Cellular Activity | EC50 (nM) |

| PC9 H3K4Me3 | 960 |

Table 2: Effect of KDM5A Inhibition on Tumor Suppressor Protein Levels (Western Blot Quantification)

Data is derived from studies using KDM5A knockdown, which mimics the effect of a specific inhibitor.

| Cell Line | Target Protein | Fold Change (vs. Control) | Reference |

| NB-1691 | p53 | ~2.5 | [4] |

| NB-1691 | p21 | ~3.0 | [4] |

| SK-N-SH | p53 | ~2.0 | [4] |

| SK-N-SH | p21 | ~2.5 | [4] |

| IMR-32 | p53 | ~2.2 | [4] |

| IMR-32 | p21 | ~2.8 | [4] |

Signaling Pathways

The inhibition of KDM5A by this compound impacts several critical tumor suppressor signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on tumor suppressor genes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to identify the genomic regions where H3K4me3 marks are enriched following treatment with this compound.

Detailed Steps:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MCF-7) at an appropriate density. Treat cells with this compound at a final concentration determined by dose-response curves (e.g., 1 µM) or with vehicle control (DMSO) for a specified time (e.g., 48 hours).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA fragments ranging from 200 to 500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight. Purify the DNA using standard phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, perform peak calling, and conduct differential binding analysis to identify genomic regions with a significant increase in H3K4me3 enrichment in this compound treated cells compared to control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the changes in mRNA expression levels of tumor suppressor genes after this compound treatment.

Detailed Steps:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described for ChIP-seq. Extract total RNA using a suitable method (e.g., TRIzol).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target tumor suppressor genes (e.g., TP53, CDKN1A, CDKN1B, CDKN2A, RB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting

This protocol is used to detect and quantify changes in the protein levels of tumor suppressor genes following treatment with this compound.

Detailed Steps:

-

Cell Lysis and Protein Quantification: Treat cells with this compound and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (p53, p21, p27, p16, pRB) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a potent inhibitor of the KDM5 family of histone demethylases. By preventing the removal of the H3K4me3 active transcription mark, this compound can restore the expression of key tumor suppressor genes, including those involved in the p53 and RB pathways. This leads to the induction of cell cycle arrest, senescence, and apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound in oncology.

References

A Technical Guide to KDM5A-IN-1: Inducing Cell Cycle Arrest and Senescence Through Epigenetic Modulation

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth examination of the mechanism of action of KDM5A-IN-1, a potent inhibitor of the lysine-specific demethylase 5A (KDM5A), with a specific focus on its role in inducing cell cycle arrest and cellular senescence in cancer models.

Executive Summary

Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a critical role in transcriptional regulation by removing di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me3).[1][2][3] The H3K4me3 mark is strongly associated with active gene transcription.[2] By erasing this mark, KDM5A functions as a transcriptional repressor.[2][4] In numerous cancers, including breast, lung, and prostate cancer, KDM5A is overexpressed, leading to the silencing of critical tumor suppressor genes that regulate the cell cycle.[2][3][5] This repression promotes uncontrolled cell proliferation and contributes to drug resistance.[3][5]

This compound is a potent, orally bioavailable, pan-inhibitor of the KDM5 family of enzymes.[6] By inhibiting the catalytic activity of KDM5A, this compound prevents the demethylation of H3K4me3. This action restores the expression of key tumor suppressor genes, such as p16 and p27, ultimately leading to G1 phase cell cycle arrest and the induction of cellular senescence.[5] This guide details the underlying signaling pathways, presents quantitative data on this compound's efficacy, outlines key experimental protocols for its study, and provides visual diagrams to illustrate these complex processes.

Mechanism of Action and Signaling Pathway

The primary oncogenic role of KDM5A involves its enzymatic activity at the promoters of tumor suppressor genes. KDM5A binds to these regions and removes the H3K4me3 active transcription mark, leading to chromatin condensation and gene silencing.[5][7]

The intervention with this compound disrupts this process. The inhibitor works by blocking the enzyme's active site, preventing it from demethylating H3K4me3.[2] The sustained presence of H3K4me3 at the promoters of genes like CDKN1B (encoding p27) and CDKN2A (encoding p16) leads to their re-expression.[5]

The subsequent increase in cellular levels of p16 and p27 proteins directly impacts the cell cycle machinery. These proteins are cyclin-dependent kinase inhibitors (CKIs) that block the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, respectively. The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing it from activating the genes required for the G1-to-S phase transition. This cascade effectively halts the cell cycle in the G1 phase.[5] Prolonged G1 arrest is a key trigger for entry into a state of cellular senescence, a stable form of cell cycle arrest.[5][8]

Caption: Signaling pathway of this compound inducing cell cycle arrest and senescence.

Quantitative Data

The efficacy of this compound and functionally similar inhibitors has been quantified across various biochemical and cell-based assays. The following tables summarize key data points.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |

| KDM5A | Biochemical | 45 | - | [6] |

| KDM5B | Biochemical | 56 | - | [6] |

| KDM5C | Biochemical | 55 | - | [6] |

| H3K4Me3 | PC9 Cellular Assay | - | 960 | [6] |

Table 2: Cellular Effects of KDM5 Inhibition (Representative Data)

Data derived from studies on potent KDM5A inhibitors with the same mechanism of action as this compound.

| Cell Line | Treatment | % Cells in G1 Phase (Control) | % Cells in G1 Phase (Treated) | % Senescent Cells (Control) | % Senescent Cells (Treated) | Reference |

| MDA-MB-231 | Compound 1 (10 µM) | 48.1% | 65.4% | ~5% | ~35% | [5] |

Experimental Protocols

Investigating the effects of this compound requires a multi-faceted approach combining cell biology, molecular biology, and biochemistry. Below are detailed protocols for key experiments.

Cell Cycle Analysis via Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231) at a density of 2x10^5 cells/well in 6-well plates. Allow cells to adhere overnight.

-

Treatment: Treat cells with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.

-

Harvesting: Detach cells using trypsin, then collect and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C. This permeabilizes the cells.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes at 37°C in the dark. PI stoichiometrically binds to DNA, so fluorescence intensity is proportional to DNA content.[9]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm.

-

Analysis: Gate the cell population to exclude debris and aggregates. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the DNA content histogram and calculate the percentage of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[9]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To detect and quantify cellular senescence, a key hallmark of which is increased lysosomal β-galactosidase activity at a suboptimal pH (pH 6.0).[10]

Methodology:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control for an extended period (e.g., 72-96 hours) to allow for the development of the senescent phenotype.

-

Fixation: Wash cells with PBS and fix with a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 15 minutes at room temperature.

-

Staining: Wash the fixed cells twice with PBS. Prepare the staining solution containing 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Incubation: Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours. Protect from light.

-

Visualization: Observe cells under a light microscope. Senescent cells will stain a distinct blue color due to the enzymatic cleavage of X-gal.[10]

-

Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in at least five random fields of view per well to determine the percentage of senescent cells.

Western Blotting for p16 and p27

Objective: To measure the protein expression levels of the cell cycle inhibitors p16 and p27.

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for p16, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of p16 and p27 to the loading control to compare levels between treated and control samples.

Caption: Experimental workflow to validate this compound's effects on the cell cycle.

Conclusion and Therapeutic Outlook

This compound represents a targeted therapeutic strategy that leverages the epigenetic vulnerabilities of cancer cells. By inhibiting KDM5A, it effectively reverses the transcriptional silencing of key tumor suppressor genes, reactivating the cell's own machinery to halt proliferation. The induction of G1 phase cell cycle arrest and cellular senescence provides a powerful anti-cancer mechanism.[5] The data and protocols outlined in this guide provide a comprehensive framework for researchers and drug developers to explore and validate the therapeutic potential of KDM5A inhibitors. Further investigation into pan-KDM5 versus specific KDM5A inhibition, combination therapies, and in vivo efficacy will be critical next steps in advancing this promising class of epigenetic drugs toward clinical application.[3]

References

- 1. The emerging role of KDM5A in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 3. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Cycle Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

The Selectivity Profile of KDM5A-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of KDM5A-IN-1, a potent and orally bioavailable pan-inhibitor of the KDM5 family of histone lysine demethylases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.

Data Presentation: Quantitative Selectivity Profile